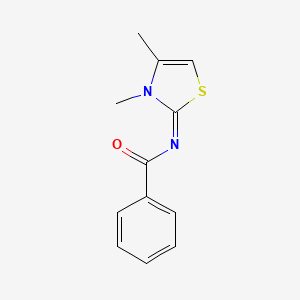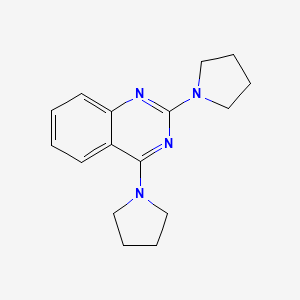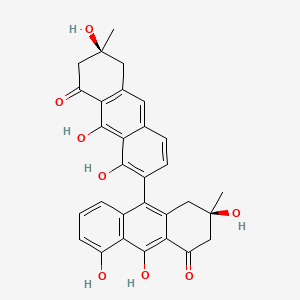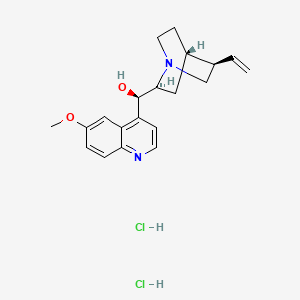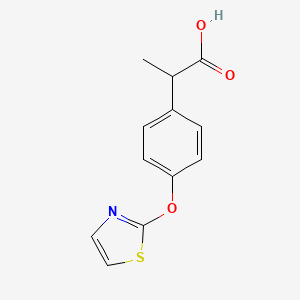
Zoliprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoliprofen is a potent and orally available non-steroidal anti-inflammatory agent. It exhibits anti-inflammatory, antipyretic, and analgesic activities. This compound is known for its effectiveness in inhibiting collagen- or arachidonic acid-induced platelet aggregation in rats and rabbits, making it significantly more effective than ibuprofen and fenoprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zoliprofen can be synthesized through various methods. One common synthetic route involves the esterification of the intermediate compound with isopropanol and hydrogen sulfide . The reaction conditions typically require controlled temperatures and the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Zoliprofen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Zoliprofen has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of non-steroidal anti-inflammatory drugs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Zoliprofen exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. It achieves this by blocking the activity of cyclooxygenase enzymes, particularly cyclooxygenase-2. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties.
Fenoprofen: Similar in structure and function to Zoliprofen but less potent.
Ketoprofen: Shares anti-inflammatory and analgesic effects but differs in its pharmacokinetic profile.
Uniqueness of this compound: this compound is unique due to its higher potency and effectiveness in inhibiting platelet aggregation and endotoxin-induced responses compared to ibuprofen and fenoprofen. Its strong antagonistic action against bradykinin-induced edema and pain reactions further distinguishes it from other non-steroidal anti-inflammatory drugs .
Properties
CAS No. |
56355-17-0 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO3S/c1-8(11(14)15)9-2-4-10(5-3-9)16-12-13-6-7-17-12/h2-8H,1H3,(H,14,15) |
InChI Key |
RXZTWBVFHQLTBU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |
Synonyms |
2-(4-(2-thiazolyloxy)phenyl)-2-methylacetic acid 480156 S 480156-S 480156S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


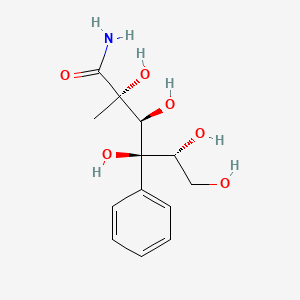
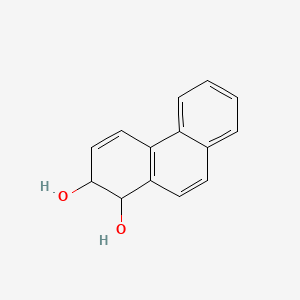
![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)
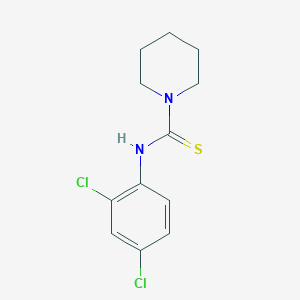
![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)
![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)
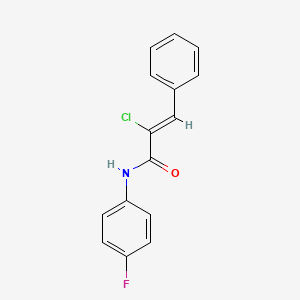
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)

